molecular formula C5H4OS4 B1361191 4,5-Ethylenedithio-1,3-dithiol-2-one CAS No. 74962-29-1

4,5-Ethylenedithio-1,3-dithiol-2-one

Cat. No.: B1361191
CAS No.: 74962-29-1
M. Wt: 208.4 g/mol
InChI Key: NMNDMYIFMUGDMA-UHFFFAOYSA-N
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Description

4,5-Ethylenedithio-1,3-dithiol-2-one is an organic compound with the molecular formula C5H4OS4 It is known for its unique structure, which includes a dithiol ring fused with an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one typically involves the reaction of ethylene dithiol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

4,5-Ethylenedithio-1,3-dithiol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.

    Material Science: The compound is studied for its potential use in the development of conductive polymers and molecular electronics. Its ability to form stable, conductive films makes it an attractive candidate for electronic applications.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its sulfur-containing structure may impart biological activity, making it a candidate for drug development.

    Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of 4,5-Ethylenedithio-1,3-dithiol-2-one involves its interaction with various molecular targets. The compound’s sulfur atoms can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological and chemical systems.

Comparison with Similar Compounds

    4,5-Ethylenedithio-1,3-dithiol-2-thione: This compound is similar in structure but contains a thione group instead of a ketone.

    1,3-Dithiol-2-one: Lacks the ethylene bridge, making it less complex.

    1,3-Dithiol-2-thione: Similar to 1,3-dithiol-2-one but with a thione group.

Uniqueness: 4,5-Ethylenedithio-1,3-dithiol-2-one stands out due to its ethylene bridge, which imparts additional stability and unique electronic properties. This structural feature makes it more versatile in applications requiring stable, conductive materials.

Properties

IUPAC Name

5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4OS4/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNDMYIFMUGDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)SC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346190
Record name 4,5-Ethylenedithio-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74962-29-1
Record name 4,5-Ethylenedithio-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Ethylenedithio-1,3-dithiol-2-one
Reactant of Route 2
4,5-Ethylenedithio-1,3-dithiol-2-one
Reactant of Route 3
4,5-Ethylenedithio-1,3-dithiol-2-one
Customer
Q & A

Q1: What is the role of 4,5-Ethylenedithio-1,3-dithiol-2-one in the synthesis of metal complexes?

A1: this compound serves as a precursor for the synthesis of disodium 1,2-ethylenedithiolate (Na2edt). [] This salt can then be reacted with metal halides, such as nickel chloride (NiCl2), to form metal complexes. For example, the reaction of Na2edt with NiCl2 in the presence of disodium 5,6-dihydro-1,4-dithiin-2,3-dithiolate (Na2dddt) yields the complex Ni(dddt)(edt). [] This method offers an alternative route to synthesizing unsymmetrical metal complexes with potential applications in materials science, particularly in the field of molecular conductors.

Q2: Can you describe an alternative synthetic route to prepare this compound?

A2: While not directly discussed in the provided research, this compound (3) can be synthesized through the reaction of 1,3,4,6-tetrathiapentalene-2,5-dione (thiapendione) (1) with 1,2-dibromoethane under basic conditions and phase-transfer catalysis. [] This reaction proceeds through a similar mechanism as the synthesis of tetrakis(trifluoromethyl)tetrathiafulvalene (5), where thiapendione undergoes cleavage and subsequent alkylation. []

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